N-phenyl-N-(prop-1-en-2-yloxy)benzenamine
Description
Properties
Molecular Formula |
C15H15NO |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
N-phenyl-N-prop-1-en-2-yloxyaniline |
InChI |
InChI=1S/C15H15NO/c1-13(2)17-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,1H2,2H3 |
InChI Key |
RBCQDTRBQDUKNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)ON(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Phenyl N Prop 1 En 2 Yloxy Benzenamine and Its Analogs
Strategic Approaches to N-Alkylation of Diphenylamine (B1679370) Systems
The introduction of an alkyl or alkenyl group onto the nitrogen atom of diphenylamine is a key step in the synthesis of the target molecule. Traditional methods often face challenges such as over-alkylation and harsh reaction conditions. chemrxiv.org Modern catalytic approaches, however, offer milder and more selective alternatives for the formation of the N-C bond.
Direct N-alkylation represents a classical and straightforward approach to forming N-C bonds. This method typically involves the reaction of an amine, in this case, diphenylamine, with an appropriate alkenyl halide, such as a propargyl or allyl halide, in the presence of a base. The base deprotonates the amine, generating a more nucleophilic amide anion that subsequently displaces the halide from the alkenyl substrate.
While effective, this method can be problematic due to the potential for over-alkylation, where the initially formed secondary amine reacts further to produce a tertiary amine. mdma.ch The choice of base, solvent, and reaction temperature is critical to maximizing the yield of the desired mono-alkenylated product. For a substrate like diphenylamine, its lower nucleophilicity compared to aliphatic amines may necessitate stronger bases or higher temperatures.
Table 1: Representative Conditions for Direct N-Alkylation of Amines
| Amine Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| N-phenylbenzamide | Allyl bromide | K₂CO₃ | DMF | Reflux | 87 |
| Isatoic anhydride | Allyl bromide | - | Aniline (B41778) | Stirred 1h | 89 |
Data is illustrative of N-alkylation reactions and may not be specific to N-phenyl-N-(prop-1-en-2-yloxy)benzenamine.
Palladium-catalyzed cross-coupling reactions have become powerful tools for the formation of C-N bonds, offering significant advantages over traditional methods. rsc.org These reactions are known for their high efficiency, mild operating conditions, and broad substrate scope. chemrxiv.orgchemrxiv.org For the synthesis of N-alkenylated diphenylamine systems, palladium catalysts facilitate the coupling of the amine with an alkenyl partner.
One common approach is the oxidative amination of alkenes. mdpi.comnih.gov In this process, a palladium catalyst, often in conjunction with an oxidant, activates the alkene, making it susceptible to nucleophilic attack by the amine. A variety of palladium sources, such as Pd(OAc)₂ or Pd(TFA)₂, can be employed, and the addition of ligands can further modulate the catalyst's activity and selectivity. beilstein-journals.org These methods often use green oxidants like molecular oxygen and can proceed under cocatalyst-free conditions. mdpi.comnih.gov The versatility of this approach allows for the coupling of various alkenes with N-aryl compounds, providing a direct route to N-vinyl derivatives. mdpi.comnih.gov
Table 2: Examples of Palladium-Catalyzed N-Alkylation/Alkenylation
| Amine | Coupling Partner | Palladium Catalyst | Ligand | Base | Yield (%) |
|---|---|---|---|---|---|
| N-Aryl Phosphoramidates | Alkenes | Pd(TFA)₂ | - | LiOAc | Good |
| Aniline | Benzyl alcohol | Pd/Fe₂O₃ | - | None | up to 99 |
This table presents a summary of conditions for various palladium-catalyzed C-N bond-forming reactions. mdma.chmdpi.combeilstein-journals.org
Beyond palladium, other transition metals are also effective in mediating the formation of N-C bonds. mdma.ch Copper-catalyzed reactions, for instance, represent a complementary approach, particularly in amination reactions. nih.gov These metal-mediated cross-coupling reactions typically involve an amine, an organic halide or sulfonate, a metal catalyst, a ligand, and a base. beilstein-journals.orgnih.gov
The general mechanism for these reactions involves the oxidative addition of the organic halide to the low-valent metal catalyst, followed by coordination of the amine and subsequent reductive elimination to form the desired C-N bond and regenerate the active catalyst. The choice of metal, ligand, and base is crucial for the success of the reaction and can influence both the yield and the substrate scope. beilstein-journals.org For example, the combination of Pd(OAc)₂ with the Xantphos ligand and Cs₂CO₃ as the base has proven effective for the coupling of amides with N-protected 4-bromo-7-azaindoles. beilstein-journals.org Such methodologies provide robust and versatile platforms for constructing the N-alkenyl diphenylamine core. nih.gov
Synthesis of the Prop-1-en-2-yloxy Moiety via Alkene Functionalization
The prop-1-en-2-yloxy group is a vinyl ether. The synthesis of this moiety can be achieved through several etherification strategies, typically involving the reaction of an alcohol with a substrate that can provide the vinyl group.
The formation of ethers from alcohols is a fundamental transformation in organic synthesis. chemrxiv.orgrsc.org To form a vinyl ether such as the prop-1-en-2-yloxy moiety, one general strategy involves the addition of an alcohol to an alkyne. This hydroalkoxylation reaction can be catalyzed by various transition metals, including gold and iridium. organic-chemistry.org For the specific target, this would involve the addition of the N-phenyl-N-hydroxybenzenamine intermediate to propyne.
Another powerful method is the vinyl transfer or transvinylation from a vinyl ester, like isopropenyl acetate, to an alcohol. orgsyn.org Iridium complexes have been shown to catalyze this transformation effectively, proceeding through the formation of an allylic vinyl ether intermediate which may then undergo rearrangement. orgsyn.org This method avoids the direct use of gaseous alkynes and offers a practical route to complex vinyl ethers.
Table 3: Catalytic Systems for Etherification with Unsaturated Partners
| Reaction Type | Alcohol | Unsaturated Substrate | Catalyst System | Product Type |
|---|---|---|---|---|
| Hydroalkoxylation | Various | Allenes | Ph₃PAuNO₃ / H₂SO₄ | Allylic Ethers |
| Vinyl Transfer | n-Octyl alcohol | Allyl acetate | [Ir(cod)₂]⁺BF₄⁻ | Allyl Ethers |
This table illustrates various metal-catalyzed methods for forming ethers from unsaturated precursors. organic-chemistry.orgorgsyn.org
The synthesis of vinyl ethers can proceed through several distinct mechanistic pathways, depending on the chosen reagents and catalysts. researchgate.net
One common industrial method involves the addition of alcohols to acetylene (B1199291) under basic conditions (Reppe vinylation). A related laboratory-scale approach is the acid-catalyzed or metal-mediated addition of alcohols to alkynes. In metal-catalyzed hydroalkoxylation, the reaction can be initiated by the coordination of the alkyne to the metal center, followed by nucleophilic attack of the alcohol. The regioselectivity of this addition (Markovnikov vs. anti-Markovnikov) is a key consideration and is often controlled by the specific catalyst and reaction conditions employed.
Another important mechanism involves elimination reactions. For instance, dehydrohalogenation of a β-halo ether can yield a vinyl ether. This requires a precursor molecule where a suitable leaving group is positioned beta to the ether oxygen.
Finally, transition metal-catalyzed cross-coupling reactions offer a modern approach. For example, palladium-catalyzed coupling of an alcohol with a vinyl halide or vinyl triflate can form the C-O bond of the vinyl ether. This method provides excellent control over the stereochemistry of the resulting double bond. The mechanism typically follows a catalytic cycle of oxidative addition, ligand exchange (alkoxide binding), and reductive elimination. researchgate.net Understanding these mechanistic principles is essential for selecting the appropriate synthetic strategy and optimizing reaction conditions for the formation of the prop-1-en-2-yloxy group.
Multicomponent Reactions and Convergent Synthesis Strategies
The Mannich reaction is a classic three-component reaction that forms a β-amino-carbonyl compound, known as a Mannich base, from an aldehyde, a primary or secondary amine, and a compound with an active hydrogen atom. wikipedia.orgthermofisher.comyoutube.com This reaction is a powerful tool for forming new C-C and C-N bonds in a single step and has been widely adapted for the synthesis of complex nitrogen-containing molecules. nih.govuni-pannon.hu
The synthesis of analogs of this compound can be envisioned through Mannich-type condensations. Research has demonstrated the feasibility of employing aniline derivatives bearing alkoxy groups in such reactions. For instance, the enantioselective three-component aminomethylation of 1-(benzyloxy)propan-2-one has been successfully carried out with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline (B8799876) and various aliphatic aldehydes. researchgate.net This demonstrates that the key structural motif of an aniline substituted with a prop-2-en-1-yloxy group is compatible with the conditions of a Mannich-type reaction, suggesting a viable pathway for assembling the core structure of the target compound's analogs. researchgate.net The reaction proceeds regioselectively, introducing an aminoalkyl substituent into the molecule efficiently. researchgate.net
Building complex molecular architectures like those found in diarylamine analogs often benefits from sequential, one-pot procedures that avoid the laborious purification of intermediates. A notable strategy involves the synthesis of highly functionalized diarylamines through a one-pot N-arylation and ring-opening difunctionalization sequence. su.sechemrxiv.orgresearchgate.netnih.gov In this approach, cyclic amines are first converted into amino-substituted diaryliodonium salts. chemrxiv.orgresearchgate.net These intermediates then undergo a one-pot reaction involving N-arylation and subsequent nucleophilic ring-opening of the resulting diarylammonium intermediate. chemrxiv.orgresearchgate.net This powerful, atom-efficient method allows for the transformation of simple cyclic amines into complex, linear diarylamines with diverse functionalities, showcasing an advanced strategy for assembling complex amine-containing structures. su.senih.gov
Another sophisticated approach involves the sequential C-H functionalization of benzene (B151609) rings, guided by a versatile directing group. For example, aryltriazenes can direct multiple, distinct C-H functionalization reactions. nih.gov A 2-triazenylbenzaldehyde can first undergo a Rh(I)-catalyzed alkyne hydroacylation. The resulting ketone product, still bearing the triazene (B1217601) directing group, can then undergo a second, different C-H functionalization, such as a Rh(III)-catalyzed olefination or an electrophilic aromatic substitution. nih.gov Finally, the triazene group can be transformed or removed, providing access to complex substituted benzenes from simple starting materials in a highly controlled, sequential manner. nih.gov
Stereochemical Control and Enantioselective Synthesis Pathways
Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Asymmetric synthesis aims to produce a single enantiomer selectively, which is crucial as different enantiomers can have vastly different biological effects. youtube.com
Asymmetric catalysis is a cornerstone of modern synthesis, enabling the production of enantiomerically pure compounds with high efficiency. researchgate.netfrontiersin.org For the synthesis of chiral N-alkoxyamine analogs, the asymmetric reduction of oxime ethers is a highly relevant and powerful method. nih.gov Earth-abundant metal catalysts, such as those based on nickel, have been developed for the asymmetric reduction of ketoximes. Using a chiral ligand like (R,R)-Quinoxp*, these systems can reduce a wide variety of oxime ethers to their corresponding N,O-disubstituted hydroxylamines in excellent yields and with exceptional enantioselectivity (up to 99% e.e.). nih.gov This methodology is tolerant of numerous functional groups, including aryl halides and nitro groups, making it a versatile tool for generating chiral N-alkoxyamine building blocks. nih.gov
Furthermore, the Mannich reaction itself can be rendered enantioselective through the use of chiral catalysts. uni-pannon.hu The three-component reaction between an aldehyde, an amine, and an alkyne or ketone can be catalyzed by chiral auxiliaries like pseudoephedrine to produce optically active propargyl amino ethers with high enantioselectivity. uni-pannon.hu This approach has been successfully applied to aniline derivatives, demonstrating its potential for creating chiral centers in complex amine structures. uni-pannon.huresearchgate.net
Table 1: Examples of Enantioselective Synthesis of Chiral N-Alkoxyamine Precursors and Analogs This table is generated based on data from related studies for illustrative purposes.
| Reaction Type | Catalyst/Auxiliary | Substrate Example | Product Type | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
|---|---|---|---|---|---|---|
| Asymmetric Reduction | Ni/((R,R)-Quinoxp*) | Aryl Ketoxime Ether | N,O-Disubstituted Hydroxylamine (B1172632) | up to 99 | up to 99 | nih.gov |
| Asymmetric Aminomethylation | Pseudoephedrine | Benzaldehyde, Aniline, Propargyl Ether | Propargyl Amino Ether | 45-56 | 90-96 | uni-pannon.hu |
| Asymmetric Reductive Amination | Chiral Iridium Complex | Aryl N-heteroaryl Ketone | Chiral Diarylamine | Good | >94 | researchgate.net |
When a molecule has multiple stereocenters, non-enantiomeric stereoisomers called diastereomers can be formed. Controlling the relative stereochemistry between these centers is a significant synthetic challenge. In Mannich reactions, if a substituted ketone is used as the nucleophile, two new, contiguous stereocenters can be created, potentially leading to multiple diastereomeric products. youtube.com
Achieving diastereoselectivity requires precise control over the reaction pathway, often dictated by the choice of catalyst and reaction conditions. The same principles that govern enantioselective catalysis can be extended to control diastereoselectivity. Chiral catalysts can influence the facial selectivity of both the electrophile (the iminium ion) and the nucleophile (the enol or enolate), favoring the formation of one diastereomer over others. While specific diastereoselective syntheses for this compound are not detailed in the literature, the development of diastereoselective Mannich reactions and methodologies for controlling stereochemistry in reactions involving N-O bond cleavage provide a strong foundation for achieving such control. researchgate.net
Green Chemistry Principles in Synthesis of this compound
Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.goviipseries.org Its 12 principles provide a framework for creating more sustainable and environmentally friendly synthetic routes. nih.govjddhs.com Key principles include waste prevention, maximizing atom economy, using safer solvents and reagents, designing for energy efficiency, and employing catalysis. ijbpas.com
Applying these principles to the synthesis of this compound involves several considerations. Multicomponent and one-pot sequential reactions are inherently greener than linear syntheses as they reduce the number of steps, minimize solvent use for purification, and decrease waste generation. su.seresearchgate.net The Mannich reaction, being a three-component condensation, often has water as its only byproduct, leading to high atom economy. wikipedia.org
The choice of solvent is critical. Many traditional organic syntheses use volatile and toxic solvents. Green alternatives include water, ionic liquids, or performing reactions under solvent-free conditions. nih.gov Notably, enantioselective Mannich-type reactions have been successfully performed in aqueous media, significantly improving the environmental profile of the synthesis. researchgate.net The use of catalysis is another core tenet of green chemistry. Catalytic reactions are preferable to those using stoichiometric reagents because they reduce waste and often allow for milder reaction conditions, thus saving energy. jddhs.com The development of recyclable catalysts further enhances the sustainability of a process. jddhs.comijbpas.com
Table 2: Comparison of Synthetic Strategies Based on Green Chemistry Metrics This table presents a hypothetical comparison to illustrate the application of green chemistry principles.
| Synthetic Strategy | Key Features | Green Advantages | Potential Drawbacks |
|---|---|---|---|
| Linear Multi-Step Synthesis | Stepwise formation of bonds with intermediate isolation. | - | High waste (low atom economy), high solvent and energy use, multiple purification steps. |
| One-Pot Sequential Synthesis | Multiple bond formations in a single flask without isolation. su.senih.gov | Reduced solvent waste, improved energy efficiency, higher overall yield. | Requires compatible reaction conditions for all steps. |
| Multicomponent Reaction (MCR) | Three or more reactants combine in one step. researchgate.net | High atom economy, operational simplicity, reduced waste and energy consumption. | Scope can be limited by reactant compatibility. |
| Green MCR | MCR performed in a green solvent (e.g., water, ionic liquid). researchgate.netresearchgate.net | All advantages of MCR plus use of non-hazardous solvents, improved safety. | Catalyst/reactant solubility and stability in green solvents can be challenging. |
Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic Techniques
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy serves as a powerful tool for the definitive structural assignment of N-phenyl-N-(prop-1-en-2-yloxy)benzenamine, providing insights into the chemical environment of each proton and carbon atom within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
Detailed analysis of the ¹H NMR spectrum provides information on the electronic environment of the protons. The aromatic protons of the two phenyl rings typically appear as complex multiplets in the downfield region. The protons of the prop-1-en-2-yloxy group exhibit characteristic signals, with the vinyl protons appearing at distinct chemical shifts due to their different electronic environments. The methyl protons of this group would be expected to resonate further upfield as a singlet.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum would show distinct signals for the aromatic carbons, with the carbons directly attached to the nitrogen and oxygen atoms appearing at lower field due to deshielding effects. The vinylic carbons of the prop-1-en-2-yloxy moiety would also have characteristic chemical shifts, as would the methyl carbon.
Two-Dimensional NMR Techniques for Connectivity (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional NMR techniques are employed. Correlation Spectroscopy (COSY) would reveal the coupling between adjacent protons, helping to trace the proton networks within the phenyl rings and the propenyloxy substituent. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to piece together the entire molecular structure by connecting the phenyl rings to the nitrogen and the propenyloxy group to the nitrogen.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides essential information regarding the molecular weight and the fragmentation pattern of this compound, further confirming its structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is utilized to determine the exact mass of the molecular ion. This precise measurement allows for the unambiguous determination of the molecular formula of the compound, confirming the presence and number of each element (carbon, hydrogen, nitrogen, and oxygen) and distinguishing it from other compounds with the same nominal mass.
Electron Impact Mass Spectrometry (EI-MS)
Electron impact mass spectrometry provides valuable information about the fragmentation pathways of the molecule. Under electron impact, the molecular ion of this compound would be expected to undergo characteristic fragmentation. Common fragmentation patterns would likely involve the cleavage of the N-O bond, the loss of the propenyloxy group, and fragmentation of the phenyl rings. Analysis of these fragment ions helps to corroborate the proposed structure. The fragmentation of aromatic amines under EI-MS is a well-understood process and can provide characteristic ions that aid in structural identification.
Lack of available scientific data for this compound
A thorough search of scientific databases and literature has revealed a significant lack of specific research and data pertaining to the chemical compound This compound . Consequently, it is not possible to provide a detailed and accurate scientific article on its molecular structure and conformation as requested.
The specific analytical data required to populate the sections on Infrared Spectroscopy, X-ray Crystallography, and Chiroptical Spectroscopy for this particular compound are not available in the public domain. Scientific literature on related compounds exists, but a focused analysis solely on this compound cannot be constructed without dedicated research on this molecule.
Therefore, the elucidation of its molecular structure through advanced spectroscopic techniques, as outlined in the requested article structure, cannot be fulfilled at this time due to the absence of primary research findings.
Investigation of Reactivity and Reaction Mechanisms of N Phenyl N Prop 1 En 2 Yloxy Benzenamine
Reactivity of the Tertiary Amine Moiety
The nitrogen atom in N-phenyl-N-(prop-1-en-2-yloxy)benzenamine is tertiary, bonded to two phenyl rings and an oxygen atom. This structural arrangement significantly influences its chemical properties, particularly its nucleophilicity, basicity, and susceptibility to oxidation and radical formation.
The basicity of an amine is determined by the availability of the nitrogen's lone pair of electrons to accept a proton. In this compound, the lone pair on the nitrogen atom is delocalized into the aromatic systems of the two phenyl rings through resonance. quora.commasterorganicchemistry.com This delocalization significantly reduces the electron density on the nitrogen atom, making it a much weaker base compared to aliphatic tertiary amines where alkyl groups inductively donate electron density. quora.comlibretexts.org
The basicity of diphenylamine (B1679370) is substantially lower than that of aniline (B41778) because the lone pair is delocalized over two rings instead of one. quora.com Consequently, this compound is expected to be a very weak base. The pKa of the conjugate acid of diphenylamine is reported to be 0.79, indicating its weak basic nature. alfa-chemistry.comwikipedia.orgguidechem.com In comparison, the pKaH values for typical aliphatic secondary and tertiary amines are in the range of 9-11. indiana.edumasterorganicchemistry.com The prop-1-en-2-yloxy group is not expected to significantly alter this basicity, as its electronic influence on the distant nitrogen atom is minimal.
This reduced basicity also correlates with low nucleophilicity. While the nitrogen atom can act as a nucleophile, its reactivity is attenuated by the same resonance effects that suppress its basicity.
Table 1: Comparison of pKa Values for Selected Amines
| Compound Name | Structure | pKa of Conjugate Acid (pKaH) | Reference |
|---|---|---|---|
| Triethylamine | (CH₃CH₂)₃N | 10.8 | masterorganicchemistry.com |
| Piperidine | C₅H₁₀NH | 11.1 | masterorganicchemistry.com |
| Aniline | C₆H₅NH₂ | 4.6 | quora.com |
| Diphenylamine | (C₆H₅)₂NH | 0.79 | alfa-chemistry.comwikipedia.org |
| This compound | (C₆H₅)₂NOCH=C(CH₃)₂ | ~0.8 (Predicted) | N/A |
Tertiary amines can be oxidized by various reagents. A common reaction involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form tertiary amine N-oxides. chemistai.orgchemicalbook.com In the case of this compound, oxidation with m-CPBA would likely yield the corresponding N-oxide. This reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the electrophilic oxygen of the peroxy acid. chemistai.org
Alternatively, oxidation can occur at the α-carbon positions. However, in this molecule, there are no C-H bonds alpha to the nitrogen on the phenyl rings that are readily oxidized. More advanced oxidation methods, such as those catalyzed by oxoammonium salts, can facilitate the oxidation of N-substituted amines, often via a hydride transfer mechanism. chemrxiv.org These methods, however, are typically applied to amines with α-C-H bonds.
Given the N-O bond present in the molecule (classifying it as an N-alkoxyamine), oxidation pathways could also resemble those of related systems. For instance, some N-alkoxyamines can undergo oxidation to ketones upon exposure to peracids, proceeding through an N-oxide intermediate followed by a Cope-type elimination. chemicalbook.com However, the specific structure of this compound makes this particular pathway less likely.
The tertiary amine moiety can be a precursor to nitrogen-centered radicals. One-electron oxidation of the amine can generate an aminium radical cation. beilstein-journals.orgnih.gov This transformation can be achieved through various methods, including electrochemistry, chemical oxidants, or, more recently, visible-light photoredox catalysis. beilstein-journals.orgacs.orgsemanticscholar.org
Upon formation, the aminium radical cation of this compound could undergo several potential reactions. These electrophilic radical species are known to add to nucleophilic alkenes and arenes. nih.gov Given the presence of the vinyl ether group within the same molecule, intramolecular reactions could be envisioned under specific conditions. The generation of nitrogen-centered radicals from N-alkoxyamines can also proceed via homolytic cleavage of the N–O bond, although this typically requires thermal or photochemical induction. nih.gov Photoredox catalysis has proven to be a mild and efficient method for generating nitrogen-centered radicals from a variety of precursors, which could be applicable to this compound for synthetic transformations. nih.govchinesechemsoc.orgresearchgate.net
Chemical Transformations of the Prop-1-en-2-yloxy Vinyl Ether Group
The prop-1-en-2-yloxy group is a vinyl ether, also known as an enol ether. The oxygen atom's lone pairs are in conjugation with the π-system of the double bond, making the alkene electron-rich and thus highly nucleophilic. makingmolecules.comlibretexts.org This electronic feature governs the reactivity of this part of the molecule.
The electron-rich double bond of the vinyl ether readily undergoes electrophilic addition reactions. libretexts.orgchemistrysteps.com The general mechanism involves the attack of the π-bond on an electrophile (E⁺), leading to the formation of a resonance-stabilized carbocation, often referred to as an oxocarbenium ion. chemguide.co.ukyoutube.com This intermediate is stabilized by the adjacent oxygen atom, which can donate a lone pair to share the positive charge. The reaction is completed by the attack of a nucleophile (Nu⁻) on the carbocation. youtube.com
General Mechanism of Electrophilic Addition:
Step 1 (Rate-determining): The nucleophilic π-bond of the vinyl ether attacks an electrophile (E⁺). This forms a new C-E bond on the terminal carbon (following Markovnikov's rule) and generates a resonance-stabilized oxocarbenium ion. byjus.com
Step 2: A nucleophile (Nu⁻) attacks the electrophilic carbon of the oxocarbenium ion, forming the final addition product.
Table 2: Potential Electrophilic Addition Reactions
| Reagent (E-Nu) | Electrophile (E⁺) | Nucleophile (Nu⁻) | Expected Product Type |
|---|---|---|---|
| H-X (e.g., HCl) | H⁺ | X⁻ | α-Halo ether |
| H₂O / H⁺ | H⁺ | H₂O | Hemiacetal (hydrolysis intermediate) |
| X₂ (e.g., Br₂) | "Br⁺" | Br⁻ | α,β-Dihalo ether |
| R-OH / H⁺ | H⁺ | R-OH | Acetal |
The high electron density of the double bond makes it significantly more reactive towards electrophiles than simple, unactivated alkenes. makingmolecules.commsu.edu
Vinyl ethers are highly susceptible to hydrolysis under acidic conditions to yield a ketone (or aldehyde) and an alcohol. rsc.org The hydrolysis of this compound would yield acetone (B3395972) and N,N-diphenylhydroxylamine (which may be unstable and rearrange or react further).
The mechanism for acid-catalyzed hydrolysis is a well-established process: researchgate.netcdnsciencepub.com
Protonation: The reaction is initiated by the protonation of the β-carbon of the vinyl ether double bond by a hydronium ion (H₃O⁺). This is typically the rate-determining step. rsc.orgresearchgate.netcdnsciencepub.com This protonation forms a resonance-stabilized oxocarbenium ion.
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.
Deprotonation: A final deprotonation step yields a hemiacetal intermediate.
Decomposition: The hemiacetal is unstable under acidic conditions and rapidly decomposes to form acetone and diphenylamine.
This reaction is generally very efficient and proceeds under mild acidic conditions where typical ethers would remain unreactive.
Polymerization Mechanisms Involving the Vinyl Group
The vinyl ether group in this compound is susceptible to polymerization, primarily through cationic mechanisms. The electron-rich nature of the double bond makes it readily attacked by electrophiles, initiating a chain-growth process.
Cationic Polymerization:
Cationic polymerization of vinyl ethers is a well-established process. nih.gov The initiation step involves the addition of a cation (e.g., from a Lewis acid or a protonic acid) to the double bond, forming a stabilized carbocation. This carbocation then propagates by adding to another monomer molecule. However, the cationic polymerization of phenyl vinyl ethers can be complicated by side reactions. acs.org Intramolecular Friedel-Crafts reactions between the propagating carbocation and the phenyl ring of a penultimate unit can occur, leading to the formation of chromane-type structures and cleavage of the polymer chain. acs.org Intermolecular Friedel-Crafts reactions are also possible. acs.org The presence of the N-phenyl group in the target compound would likely influence these side reactions. To achieve a living polymerization and obtain high-molecular-weight polymers, these side reactions need to be suppressed, for instance by using specific initiating systems or by substitution on the phenyl ring. acs.orgnih.gov
Radical Polymerization:
Direct radical polymerization of vinyl ethers has historically been challenging due to the high reactivity and instability of the resulting radical species. researchgate.net However, recent advances have shown that radical polymerization of certain vinyl ethers is possible under specific conditions, such as through reversible addition-fragmentation chain transfer (RAFT) polymerization of hydroxy-functional vinyl ethers. researchgate.net Atom transfer radical polymerization (ATRP) of vinyl ether-based macromonomers has also been demonstrated. cmu.edu For this compound, the feasibility of a radical polymerization pathway would depend on the ability to stabilize the propagating radical and prevent undesirable side reactions.
Table 2: Key Features of Vinyl Ether Polymerization Mechanisms
| Polymerization Type | Initiators | Key Intermediates | Potential Side Reactions | References |
| Cationic | Lewis acids, protonic acids | Carbocations | Friedel-Crafts alkylation, chain transfer | nih.govacs.orgnih.gov |
| Radical (RAFT/ATRP) | Radical initiators, chain transfer agents | Radicals | β-scission, hydrogen abstraction | researchgate.netcmu.edu |
Cleavage and Rearrangement Reactions
The presence of the N-O bond in this compound makes it susceptible to cleavage and rearrangement reactions, which can be initiated thermally, photochemically, or by acid or base catalysis.
Thermal and Photochemical Decomposition Pathways
The N-O bond is relatively weak and can be cleaved under thermal or photochemical conditions. The thermal decomposition of hydroxylamine (B1172632) and its derivatives has been studied, and it is known that these compounds can decompose explosively under certain conditions. nih.gov The decomposition often proceeds through radical pathways. For this compound, homolytic cleavage of the N-O bond would generate a diphenylaminyl radical and an isopropenyloxy radical. These radicals could then undergo a variety of subsequent reactions, including hydrogen abstraction, recombination, and fragmentation.
Detailed kinetic models for the thermal decomposition of hydroxylamine show that hydrogen abstraction is a dominant primary step. nih.gov In the case of the title compound, intramolecular hydrogen abstraction by the nitrogen or oxygen radical from the phenyl rings or the methyl group could be a plausible pathway.
Photochemical activation can also lead to N-O bond cleavage. Studies on related systems, such as O-acyl hydroxylamines, have explored their reactivity, which is driven by the cleavage of the weak N-O bond. nih.gov Photochemical [3+2] cycloadditions of N-aryl cyclopropylamines proceed via a single electron transfer (SET) mechanism initiated by photoexcitation, indicating that the N-aryl moiety can be photoactive. chemrxiv.orgchemrxiv.org
Acid- or Base-Catalyzed Rearrangements
Acid-Catalyzed Reactions:
The vinyl ether linkage is highly susceptible to acid-catalyzed hydrolysis. researchgate.netrsc.orgacs.org The mechanism involves the rate-determining protonation of the β-carbon of the vinyl group to form a stabilized carbocation. researchgate.net This carbocation is then rapidly attacked by water, leading to a hemiacetal which subsequently decomposes to an aldehyde or ketone and an alcohol. In the case of this compound, acid-catalyzed hydrolysis would yield N,N-diphenylhydroxylamine and acetone.
The N-phenylamino group can also be protonated under acidic conditions. Depending on the relative basicities of the nitrogen and the vinyl ether, protonation could occur at either site, leading to different reaction pathways.
Base-Catalyzed Reactions:
Base-catalyzed rearrangements of related structures have been documented. For instance, base-catalyzed reactions of allylic ethers and amines can proceed via acs.orgresearchgate.net-sigmatropic shifts. msu.edu While the target compound contains a vinyl ether rather than an allylic ether, the potential for base-induced rearrangements should be considered, especially if there are acidic protons that can be abstracted to generate a reactive intermediate. Enamines, which are nitrogen analogues of vinyl ethers, can undergo various reactions in the presence of base. masterorganicchemistry.com
Mechanistic Investigations using Kinetic and Isotopic Labeling Studies
Kinetic Studies:
Kinetic studies on the acid-catalyzed hydrolysis of various vinyl ethers have consistently shown that the reaction is first-order in both the vinyl ether and the hydronium ion concentration, confirming that the proton transfer is the rate-determining step. rsc.orgcdnsciencepub.comarkat-usa.org The Brønsted relationship, which correlates the catalytic rate constant with the pKa of the catalyzing acid, has been used to further probe the transition state of the proton transfer. arkat-usa.org For the title compound, a similar kinetic profile would be expected for its acid-catalyzed hydrolysis.
Isotopic Labeling Studies:
Solvent isotope effects have been a powerful tool in elucidating the mechanism of vinyl ether hydrolysis. The observation of a significant kinetic isotope effect (kH₃O⁺/kD₃O⁺ > 1) provides strong evidence for rate-determining proton transfer from the hydronium ion to the substrate. cdnsciencepub.comarkat-usa.orgiaea.orgosti.gov For example, the acid-catalyzed hydrolysis of methyl α-(2,6-dimethoxyphenyl)vinyl ether exhibits a solvent isotope effect of kH+/kD+ = 3.68. cdnsciencepub.com
Oxygen-18 (¹⁸O) labeling studies have also been employed to confirm the site of nucleophilic attack. In the hydrolysis of methyl α-(2,6-dimethoxyphenyl)vinyl ether, an ¹⁸O tracer study demonstrated that water attacks the carbocationic carbon atom to form a hemiacetal, rather than attacking the methyl group. cdnsciencepub.com Similar isotopic labeling experiments could be designed to definitively establish the reaction mechanisms for this compound. The general principle of isotopic labeling involves replacing an atom with its isotope to track its path through a reaction, which can be detected by techniques like mass spectrometry or NMR. wikipedia.org
Table 3: Mechanistic Data from Studies on Related Vinyl Ethers
| Substrate | Mechanistic Probe | Finding | Significance | Reference |
| Methyl α-(2,6-dimethoxyphenyl)vinyl ether | Solvent Isotope Effect (kH+/kD+) | 3.68 | Confirms rate-determining proton transfer | cdnsciencepub.com |
| 4-Methoxy-1,2-dihydronaphthalene | Solvent Isotope Effect (kH/kD) | 3.39 | Consistent with rate-determining proton transfer | arkat-usa.org |
| Various Vinyl Ethers | Brønsted α | 0.70 (for 4-methoxy-1,2-dihydronaphthalene) | Provides information about the transition state of proton transfer | arkat-usa.org |
| Methyl α-(2,6-dimethoxyphenyl)vinyl ether | ¹⁸O Labeling | Water attacks the carbocationic carbon | Elucidates the pathway of hemiacetal formation | cdnsciencepub.com |
Computational Chemistry and Theoretical Insights into N Phenyl N Prop 1 En 2 Yloxy Benzenamine
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the behavior of a molecule. They provide detailed information about electron distribution, molecular geometry, and energetic properties, which collectively determine the molecule's stability and electronic characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules by calculating the optimized molecular geometry, where the forces on all atoms are minimized. nih.gov Functionals such as B3LYP (Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional) combined with a suitable basis set like 6-311++G(d,p) are commonly employed to achieve a balance between accuracy and computational cost. nih.govbanglajol.info
For N-phenyl-N-(prop-1-en-2-yloxy)benzenamine, a DFT optimization would yield key structural parameters. These parameters, including the lengths of the C-N, C-O, and various C-C bonds, as well as the bond angles and dihedral angles, define the molecule's three-dimensional shape. The deviation of bond lengths from standard values can indicate effects like electron delocalization or steric strain within the molecule.
Illustrative Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Atoms Involved | Illustrative Value |
|---|---|---|
| Bond Length | N-C(phenyl) | 1.41 Å |
| Bond Length | N-O | 1.39 Å |
| Bond Length | O-C(propene) | 1.37 Å |
| Bond Angle | C(phenyl)-N-C(phenyl) | 118.5° |
| Bond Angle | C(phenyl)-N-O | 119.0° |
| Dihedral Angle | C-N-O-C | 85.0° |
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. science.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and more reactive. Analysis of the MO contours also reveals the distribution of electron density within these orbitals, highlighting potential sites for electrophilic and nucleophilic attack. chemrxiv.org
Illustrative Frontier Orbital Energies for this compound
| Orbital | Illustrative Energy (eV) |
|---|---|
| HOMO | -5.85 |
| LUMO | -1.20 |
| Energy Gap (ΔE) | 4.65 |
Conformational Analysis and Energy Landscapes
The flexibility of this compound, arising from rotation around its single bonds, means it can exist in multiple spatial arrangements, or conformations. Conformational analysis maps the energy of the molecule as a function of its geometry to identify the most stable structures and the energy barriers between them.
The preferred conformation of a molecule corresponds to a minimum on its potential energy surface (PES). To explore this surface, computational chemists perform PES scans, where specific dihedral angles are systematically rotated, and the energy is calculated at each step. sci-hub.se This process reveals the low-energy conformers and the transition states that connect them. nih.gov The energy difference between a stable conformer and a rotational transition state is the rotational barrier, which determines the rate of interconversion between conformers at a given temperature. nih.gov For this compound, key rotations would include those around the C(phenyl)-N bonds and the N-O bond.
Illustrative Rotational Energy Barriers for this compound
| Rotational Bond | Description | Illustrative Energy Barrier (kcal/mol) |
|---|---|---|
| C(phenyl)-N | Rotation of a phenyl group | 3.5 - 5.0 |
| N-O | Rotation around the nitrogen-oxygen bond | 8.0 - 12.0 |
| O-C(propene) | Rotation of the prop-1-en-2-yloxy group | 2.0 - 4.0 |
The relative stability of different conformations is governed by a combination of steric hindrance and subtle intramolecular interactions. These can include non-covalent interactions such as C-H···O hydrogen bonds or stabilizing interactions between the π-systems of the phenyl rings. nih.gov Computational techniques like Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify and characterize these weak interactions. science.gov
Stereoelectronic effects, which involve the influence of orbital alignment on molecular geometry and stability, also play a crucial role. For instance, hyperconjugation between lone pair orbitals on the nitrogen or oxygen atoms and adjacent anti-bonding orbitals can stabilize certain conformations over others.
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry is invaluable for investigating chemical reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the most favorable pathway from reactants to products. This involves locating all relevant stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS).
A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction path. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes. DFT calculations are widely used to locate and characterize transition state geometries. rsc.org The energy difference between the reactants and the transition state defines the activation energy of the reaction, which is the primary determinant of the reaction rate. For a molecule like this compound, this analysis could be applied to study its potential rearrangement, decomposition, or reactions with other chemical species, providing fundamental insights into its chemical behavior.
No Publicly Available Computational Research Found for this compound
Following a comprehensive search of scientific literature and chemical databases, no specific computational chemistry studies, including predictions of spectroscopic parameters or molecular dynamics simulations, were found for the chemical compound this compound.
As a result, it is not possible to generate an article with scientifically accurate and specific data for the requested sections on "Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)" and "Molecular Dynamics Simulations for Dynamic Behavior" for this particular molecule.
The strict adherence to the specified compound and the requirement for scientifically accurate, research-backed data precludes the use of generalized information from related compounds such as diphenylamine (B1679370) or other N-alkoxy aniline (B41778) derivatives. Extrapolating data from different molecules would not provide a scientifically valid or accurate representation of the specific properties of this compound.
Therefore, the detailed research findings and data tables requested in the prompt cannot be provided. There is currently no published research available in the public domain to fulfill this specific request.
Advanced Applications of this compound in Chemical Sciences: A Review of Current Literature
Despite a comprehensive search of scientific databases and chemical literature, no specific research or applications concerning the chemical compound "this compound" have been identified. Therefore, it is not possible to provide a detailed article on its advanced applications in the chemical sciences as outlined in the requested structure.
The initial inquiry sought to explore the role of this compound in several key areas of chemistry, including its function as a synthetic intermediate, its applications in polymer and materials science, and its potential in coordination chemistry and ligand design. However, extensive searches have yielded no published studies, patents, or scholarly articles that specifically mention or investigate this compound.
This lack of information prevents a scientifically accurate discussion of its use in the following proposed sections:
Advanced Applications of N Phenyl N Prop 1 En 2 Yloxy Benzenamine in Chemical Sciences
Coordination Chemistry and Ligand Design:There are no documented instances of N-phenyl-N-(prop-1-en-2-yloxy)benzenamine being utilized as a ligand in the formation of coordination complexes.
While research exists for structurally related compounds, such as other N-phenylbenzenamine derivatives and various aniline (B41778) compounds, extrapolating this information to the specific, un-researched molecule of this compound would be speculative and scientifically unsound.
It is possible that this compound is novel, has been synthesized but not yet reported in the literature, or is a theoretical structure that has not been the subject of practical investigation. Until research on this compound is conducted and published, its potential applications in the chemical sciences remain unknown.
Complexation with Transition Metals
There is no available scientific literature detailing the complexation of this compound with transition metals.
Evaluation as a Ligand in Catalytic Systems
There is no available scientific literature evaluating this compound as a ligand in catalytic systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
